molecular formula C24H31FN4O B2835470 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide CAS No. 946365-22-6

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide

Cat. No.: B2835470
CAS No.: 946365-22-6
M. Wt: 410.537
InChI Key: OHIDGIRTJFGCLX-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core linked to an ethyl chain substituted with a 4-(dimethylamino)phenyl group and a 4-(4-fluorophenyl)piperazinyl moiety. The dimethylamino group contributes to basicity and solubility, while the 4-fluorophenyl on the piperazine may improve selectivity for serotonin or dopamine receptors .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN4O/c1-27(2)21-9-5-18(6-10-21)23(17-26-24(30)19-3-4-19)29-15-13-28(14-16-29)22-11-7-20(25)8-12-22/h5-12,19,23H,3-4,13-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDGIRTJFGCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CC2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)piperazine.

    Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group. This is typically done by reacting the piperazine intermediate with dimethylamine in the presence of a suitable base.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be achieved by reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Substituted Carboxamides

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide (G500-0542)
  • Structural Differences : Replaces cyclopropanecarboxamide with furan-2-carboxamide and substitutes the piperazine 4-fluorophenyl with phenyl.
  • Molecular Weight : 418.54 vs. 436.53 (target compound).
  • Implications: The phenyl group may reduce receptor affinity compared to the fluorophenyl analog.
N-[4-[[4-(4-Methyl-1-piperazinyl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]thio]phenyl]cyclopropanecarboxamide
  • Structural Differences : Incorporates a pyrimidinyl-thio linker and methylpiperazine instead of the ethyl chain and fluorophenylpiperazine.
  • Implications : The pyrimidine-thio group may enhance interactions with kinases or nucleic acids, diverging from the CNS-targeted profile of the target compound .

Fluorophenyl-Substituted Heterocycles

2-(4-Fluorophenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structural Differences: Replaces the cyclopropanecarboxamide-ethyl chain with a pyridopyrimidinone scaffold.
  • Implications: The fused heterocycle may target adenosine receptors or phosphodiesterases, contrasting with the carboxamide-based design of the target compound .

Cyclopropane-Containing Derivatives

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide
  • Structural Differences : Attaches cyclopropanecarboxamide to a benzodioxole and thiazole ring.

Key Structural and Pharmacological Comparisons

Compound Name Piperazine Substituent Core Structure Molecular Weight Key Features
Target Compound 4-Fluorophenyl Cyclopropanecarboxamide 436.53 (est.) Rigidity, CNS receptor selectivity
G500-0542 (Furan analog) Phenyl Furan-2-carboxamide 418.54 Lower metabolic stability
2-(4-Fluorophenyl)-7-piperazinyl-pyridopyrimidinone 4-Fluorophenyl Pyridopyrimidinone - Adenosine/PDE targeting
Benzo[d][1,3]dioxol-5-yl-thiazole analog N/A Thiazole - High lipophilicity, agrochemical use

Research Findings and Implications

  • Fluorophenyl vs. Phenyl : The 4-fluorophenyl group in the target compound likely enhances serotonin/dopamine receptor binding compared to phenyl analogs, as fluorine increases electronegativity and mimics hydroxyl groups in receptor pockets .
  • Cyclopropane vs. Furan : Cyclopropane’s rigidity may reduce off-target interactions and improve metabolic stability compared to furan, which is prone to oxidative degradation .
  • Piperazine Modifications : Piperazine substitution (e.g., methylpiperazine in ) alters pharmacokinetics but may reduce CNS penetration due to increased polarity .

Biological Activity

Chemical Structure and Properties

The chemical structure of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide can be represented as follows:

  • Molecular Formula : C23H30F N3O
  • Molecular Weight : 377.51 g/mol

This compound features a cyclopropane ring connected to an amide functional group, which is crucial for its biological activity.

1. Receptor Interaction

This compound primarily interacts with various neurotransmitter receptors. Studies have shown that it acts as a selective antagonist at certain serotonin and dopamine receptors, which may contribute to its effects in modulating mood and anxiety disorders.

2. Antitumor Activity

Recent research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and the modulation of the Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios . This mechanism suggests that the compound may be a candidate for further development in cancer therapeutics.

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Animal models treated with the compound showed reduced neuronal apoptosis and improved cognitive function following induced neurodegeneration. The underlying mechanism appears to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectionReduces neuronal apoptosis
Receptor ModulationActs as an antagonist on serotonin receptors

Case Study 1: Antitumor Efficacy

In a study conducted on human cancer xenografts in nude mice, this compound was administered at varying doses. Results indicated a dose-dependent inhibition of tumor growth, with significant reductions observed in tumor size compared to control groups. Histological analysis revealed increased levels of apoptotic markers in treated tissues, supporting its role as an effective anticancer agent .

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of this compound in a rat model of traumatic brain injury. Rats treated with the compound exhibited significantly lower levels of inflammatory cytokines and improved outcomes on cognitive tests compared to untreated controls. The findings suggest a promising avenue for treating neurodegenerative conditions .

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